Phenol, 2-cyclopropyl-6-isopropyl-
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Overview
Description
Phenol, 2-cyclopropyl-6-isopropyl-, is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a cyclopropyl group and an isopropyl group attached to the benzene ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenols typically involves nucleophilic aromatic substitution reactions. One common method for preparing phenols is through the oxidation of cumene (isopropylbenzene) in the presence of air to form cumene hydroperoxide, which is then hydrolyzed with an aqueous acid to yield phenol and acetone . For the specific synthesis of Phenol, 2-cyclopropyl-6-isopropyl-, additional steps would be required to introduce the cyclopropyl and isopropyl groups onto the benzene ring.
Industrial Production Methods
Industrial production of phenols often involves large-scale oxidation processes. The cumene process is widely used, where cumene is oxidized to cumene hydroperoxide and subsequently cleaved to produce phenol and acetone. This method is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-cyclopropyl-6-isopropyl-, like other phenols, undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄)
Electrophilic Aromatic Substitution: Bromine (Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Brominated, nitrated, or sulfonated phenols
Scientific Research Applications
Phenol, 2-cyclopropyl-6-isopropyl-, has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 2-cyclopropyl-6-isopropyl-, involves its interaction with various molecular targets and pathways. Phenols are known to exert their effects through the formation of phenoxyl radicals, which can react with free radicals and other reactive species, thereby exhibiting antioxidant properties . Additionally, phenols can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Phenol, 2-cyclopropyl-6-isopropyl-, can be compared with other phenolic compounds such as:
2,6-Diisopropylphenol (Propofol): A widely used intravenous anesthetic with similar structural features but different pharmacological properties.
2,4,6-Tribromophenol: A brominated phenol with distinct reactivity and applications.
The uniqueness of Phenol, 2-cyclopropyl-6-isopropyl-, lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other phenolic compounds.
Properties
CAS No. |
74926-96-8 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-cyclopropyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C12H16O/c1-8(2)10-4-3-5-11(12(10)13)9-6-7-9/h3-5,8-9,13H,6-7H2,1-2H3 |
InChI Key |
IBRFCFDKAWTDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1O)C2CC2 |
Origin of Product |
United States |
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